2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-

Description

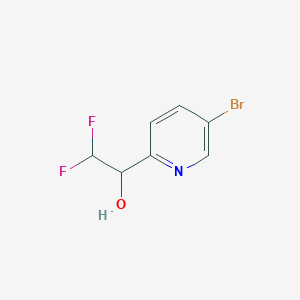

This compound features a pyridine core substituted at the 5-position with bromine and at the α-position of the methanol group with a difluoromethyl moiety. Its structure confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound is primarily utilized in agrochemical formulations for controlling phytopathogens, particularly leaf spot diseases in cereals, often in combination with other fungicides to exploit synergistic effects .

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-2-5(11-3-4)6(12)7(9)10/h1-3,6-7,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQDGDSRQXARPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- can be achieved through several synthetic routes. One common method involves the bromination of 2-pyridinemethanol followed by the introduction of the difluoromethyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The difluoromethylation can be carried out using difluoromethylating reagents such as difluoromethyl iodide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Pyridinecarboxaldehyde, 5-bromo-alpha-(difluoromethyl)- or 2-Pyridinecarboxylic acid, 5-bromo-alpha-(difluoromethyl)-

Reduction: 2-Pyridinemethanol, alpha-(difluoromethyl)-

Substitution: Various substituted pyridinemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Pyridinemethanol derivatives are explored for their pharmacological properties, particularly as potential drug candidates. The compound has shown promise in:

- Anticancer Research : Compounds similar to 2-Pyridinemethanol have been studied for their ability to inhibit cancer cell proliferation, particularly against KRAS G12C mutant proteins, making them candidates for targeted cancer therapies .

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, which can be beneficial in developing new antibiotics .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules:

- Synthesis of Heterocycles : The bromine atom can participate in nucleophilic substitution reactions, enabling the formation of more complex heterocyclic compounds .

- Fluorinated Compounds : The difluoromethyl group allows for the creation of fluorinated analogs that are often more bioactive than their non-fluorinated counterparts, enhancing the pharmacokinetic properties of drugs .

Material Science

In material science, 2-Pyridinemethanol derivatives are utilized to develop advanced materials:

- Polymer Chemistry : The compound can be used to synthesize polymers with specific functional properties, such as enhanced thermal stability and mechanical strength. This is particularly relevant in the development of coatings and adhesives .

- Nanotechnology : Its derivatives are being investigated for use in nanocarriers for drug delivery systems due to their ability to modify surface properties and enhance bioavailability .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of 2-Pyridinemethanol derivatives against various cancer cell lines. Results indicated that certain modifications to the pyridine ring significantly improved their cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Synthesis of Fluorinated Derivatives

Research demonstrated a novel synthetic route utilizing 2-Pyridinemethanol as a precursor for fluorinated compounds. This method showed high yields and selectivity, highlighting its utility in creating complex fluorinated structures relevant in pharmaceuticals.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Research Findings and Trends

- Lipophilicity and Bioavailability : The target compound’s estimated logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with bupirimate (logP ~3.1), which may exhibit stronger soil adsorption but reduced systemic mobility .

- Mode of Action : While pyrimidine derivatives like ethirimol inhibit sterol biosynthesis, the target compound’s mechanism likely involves interference with fungal respiration or cell wall synthesis, though exact targets remain under investigation .

- Environmental Stability : Fluorination reduces photodegradation rates compared to bromacil, which degrades rapidly under UV exposure .

Biological Activity

2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- is a chemical compound characterized by its unique structure, which includes a pyridine ring, a bromine atom, and a difluoromethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research and provides insights into its pharmacological relevance.

- Molecular Formula : C10H8BrF2N

- Molecular Weight : Approximately 267.08 g/mol

- CAS Number : [Not specified in the sources]

- Key Features :

- Hydroxymethyl group attached to the pyridine nitrogen

- Presence of bromine and difluoromethyl groups enhances reactivity

Biological Activity Overview

Research indicates that derivatives of pyridinemethanol exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Enzyme Inhibition : Certain compounds in this class have been identified as inhibitors for enzymes relevant in metabolic pathways, such as α-glucosidase.

- Neuropharmacological Effects : Structural analogs have been implicated in modulating neurotransmitter receptors involved in excitatory neurotransmission, including AMPA and kainate receptors.

The biological activity of 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)- can be attributed to its ability to interact with specific biological targets:

- Nucleophilic Substitution Reactions : The bromine substituent allows for nucleophilic attack, leading to the formation of various derivatives that may exhibit enhanced biological properties.

- Electrophilic Aromatic Substitution : The difluoromethyl group can influence the reactivity of the compound, potentially enhancing its interaction with biological macromolecules.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridinemethanol derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited superior activity compared to their non-halogenated counterparts. Specifically, 2-Pyridinemethanol derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Neuropharmacological Study

In another study focusing on neuropharmacology, researchers explored the binding affinities of various pyridine derivatives to AMPA receptors. The findings suggested that the presence of difluoromethyl groups could enhance receptor binding, indicating a potential for developing neuroprotective agents.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds related to 2-Pyridinemethanol, 5-bromo-alpha-(difluoromethyl)-:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Pyridinemethanol | C7H9NO | Hydroxymethyl group | Hypoglycemic activity |

| 5-Bromo-2-pyridinemethanol | C7H8BrN | Bromine enhances reactivity | Antimicrobial properties |

| Difluoromethyl-2-pyridinecarboxylic acid | C8H6F2N | Carboxylic acid enhances solubility | Enzyme inhibition |

| 4-Bromo-3-fluoroaniline | C6H4BrF | Fluoro and bromo groups increase electrophilicity | Potential neuropharmacological effects |

| 5-Bromo-4-methylpyridine | C6H6BrN | Methyl group may influence biological activity | Antimicrobial and enzyme inhibition |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-α-(difluoromethyl)-2-pyridinemethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of a pyridine precursor followed by fluorination. For example, brominating 2-pyridinemethanol at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in acetonitrile at 80°C achieves regioselectivity . Subsequent difluoromethylation can be performed via nucleophilic substitution with difluoromethyl triflate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C . Key factors:

Q. How can researchers characterize the electronic effects of the difluoromethyl and bromine substituents in this compound?

- Methodological Answer : Use NMR spectroscopy to analyze substituent effects:

- ¹⁹F NMR : The difluoromethyl group shows distinct splitting patterns (e.g., doublet of doublets) due to coupling with adjacent protons and fluorine atoms. Chemical shifts typically range between -110 to -130 ppm .

- ¹H NMR : The bromine atom deshields adjacent protons, causing downfield shifts (e.g., H-6 in pyridine ring shifts to δ 8.2–8.5 ppm) .

- X-ray crystallography resolves steric and electronic interactions, as demonstrated in Cu(II) coordination complexes with similar pyridinemethanol ligands .

Q. What role does the difluoromethyl group play in modulating bioavailability and metabolic stability?

- Methodological Answer : Fluorine substituents enhance metabolic stability by:

- Reducing basicity : The electron-withdrawing effect of CF₂H lowers the pKa of proximal amines, minimizing ionization and improving membrane permeability .

- Blocking oxidative sites : The CF₂H group resists cytochrome P450-mediated oxidation, as shown in pharmacokinetic studies of fluorinated pharmaceuticals .

Researchers should validate stability using in vitro microsomal assays (e.g., liver microsomes + NADPH cofactor) to measure half-life degradation .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic conditions (pH 2) : Monitor hydrolysis of the methanol group via HPLC; degradation products may include pyridinecarboxylic acid derivatives .

- Oxidative conditions (H₂O₂) : The difluoromethyl group is resistant, but bromine may undergo nucleophilic displacement. Use LC-MS to detect bromine loss (e.g., m/z reduction by ~80 Da) .

- Basic conditions (pH 10) : Pyridine ring stability is critical; UV-Vis spectroscopy can track ring-opening reactions .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or dehydrogenases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cellular uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to evaluate permeability in cancer cell lines (e.g., HeLa) .

- Cytotoxicity : Employ MTT assays in primary human fibroblasts to assess IC₅₀ values .

Advanced Research Questions

Q. How does 5-bromo-α-(difluoromethyl)-2-pyridinemethanol coordinate with transition metals, and what are the implications for catalysis?

- Methodological Answer : The pyridine N and methanol O atoms act as bidentate ligands. For example:

- Cu(II) complexes : Form octahedral geometries with two ligand molecules, as confirmed by X-ray diffraction (bond lengths: Cu-N ≈ 1.98 Å, Cu-O ≈ 2.32 Å) .

- Catalytic activity : Test in oxidation reactions (e.g., alcohol to ketone) using TEMPO/air systems. Enhanced activity correlates with ligand electron-withdrawing effects .

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use density functional theory (DFT) and molecular docking :

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The CF₂H group shows strong σ-hole interactions .

- Docking (AutoDock Vina) : Simulate binding to cytochrome P450 3A4. The bromine atom may occupy hydrophobic pockets, while the pyridine ring hydrogen-bonds with active-site residues .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Meta-analysis : Compare reaction databases (Reaxys, SciFinder) to identify outlier conditions (e.g., solvent purity, catalyst loading) .

- Control experiments : Replicate disputed syntheses with strict inert atmosphere (Ar/glovebox) to exclude moisture/O₂ interference .

- Dose-response normalization : Reassess bioactivity data using standardized cell viability assays (e.g., harmonized ATP-based protocols) .

Q. How do stereoelectronic effects of the difluoromethyl group influence conformational dynamics?

- Methodological Answer : Analyze via rotational spectroscopy and NMR NOE studies :

Q. What are the metabolic pathways of this compound, and how can researchers mitigate toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.